4-Chloro-2,5-dimethylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,5-dimethylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVQLONMLSVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693161 | |
| Record name | 4-Chloro-2,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90537-15-8 | |
| Record name | 4-Chloro-2,5-dimethylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 2,5 Dimethylbenzonitrile
Indirect Synthesis through Precursor Transformation
Nitrile Group Formation from Amide Dehydration
A common and effective method for the synthesis of nitriles is the dehydration of primary amides. This transformation involves the removal of a water molecule from the corresponding amide, 4-chloro-2,5-dimethylbenzamide, to yield the desired nitrile. A variety of dehydrating agents can be employed for this purpose, ranging from classical reagents to more modern and milder alternatives.
The reaction is typically carried out in an appropriate solvent, and the choice of dehydrating agent is crucial for achieving high yields and minimizing side reactions. Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride. More contemporary methods may utilize reagents like oxalyl chloride in the presence of a catalyst. The general transformation can be represented as follows:
Reaction Scheme: Dehydration of 4-chloro-2,5-dimethylbenzamide
Detailed Research Findings:
The dehydration of amides is a well-established reaction in organic synthesis. For instance, processes for the dehydration of various aromatic amides have been extensively studied. The use of an adduct of sulfur trioxide and an amine has been reported as an effective dehydrating reagent for converting aromatic amides, such as 4-chlorobenzamide, into their corresponding nitriles. organic-chemistry.org This method is noted for its applicability to a range of substrates. organic-chemistry.org The reaction is typically conducted at elevated temperatures, often between 50°C and 100°C, in a basic reaction medium. organic-chemistry.org
Another approach involves the use of phenylphosphonic dichloride in pyridine, which has been shown to be effective for the dehydration of aminobenzamides. masterorganicchemistry.com While this specific study focused on aminobenzamides, the principles can be extended to other substituted benzamides. The choice of reagent is critical, as some dehydrating agents can react with other functional groups present in the molecule. masterorganicchemistry.com
The following table summarizes various dehydrating agents and their typical reaction conditions for the conversion of amides to nitriles, which are applicable to the synthesis of 4-Chloro-2,5-dimethylbenzonitrile from its amide precursor.
| Dehydrating Agent | Typical Solvent | Typical Temperature (°C) | Reference |
| SO₃/Amine Adduct | Amine | 50-100 | organic-chemistry.org |
| Phenylphosphonic Dichloride | Pyridine | 60 | masterorganicchemistry.com |
| Oxalyl Chloride/DMF | Dichloromethane | 0 to room temp. | pku.edu.cn |
| Phosphorus Pentoxide | --- | High | |
| Thionyl Chloride | --- | Reflux |
Substitution of Related Functional Groups
An alternative synthetic strategy involves the modification of functional groups on a pre-existing 2,5-dimethylbenzonitrile (B77730) or a related benzene (B151609) ring. This can include the conversion of a hydroxyl group to a chloro group or the transformation of a nitro group.
Starting from 4-hydroxy-2,5-dimethylbenzonitrile (B1344278), the target compound can be synthesized by replacing the hydroxyl group with a chlorine atom. This transformation is a common step in organic synthesis and can be achieved using various chlorinating agents. Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride can be used for this purpose.
The reaction mechanism typically involves the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. The choice of reagent and reaction conditions can influence the yield and purity of the final product. For example, the use of thionyl chloride often proceeds with the evolution of sulfur dioxide and hydrogen chloride gas.
Detailed Research Findings:
The compound 4-hydroxy-2,5-dimethylbenzonitrile itself is a known chemical entity and serves as a precursor in various synthetic applications. cymitquimica.comresearchgate.net Its availability makes this synthetic route a viable option.
The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry and can be a key step in a multi-step synthesis of this compound. For instance, if a synthetic route proceeds via a nitro-substituted intermediate, such as 4-chloro-2,5-dimethyl-nitrobenzene, its reduction would lead to the corresponding aniline (B41778) derivative. This aniline can then be a precursor for other functional group transformations.
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. google.comgoogle.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also widely used.
Detailed Research Findings:
The catalytic reduction of substituted nitrobenzenes is a well-documented process. For example, the reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) to 4-chloro-2,5-dimethoxyaniline (B1194742) has been achieved with high yields using a modified platinum-on-carbon catalyst in an aromatic solvent at elevated temperatures and pressures. google.comgoogle.com Another method describes the reduction of the same compound using hydrazine (B178648) hydrate (B1144303) in the presence of a supported nickel catalyst, with yields reported to be above 95%. google.com These methods highlight the efficiency of catalytic reduction for chloro-substituted nitroaromatics.
The reduction of nitro compounds can also be effected using zinc powder in a mixed solvent system of ethanol (B145695) and water, with the yield of the corresponding aniline reaching over 91%. researchgate.net The choice of the reducing system can be tailored to be compatible with other functional groups in the molecule.
The resulting amine, for example, 4-amino-2,5-dimethylbenzonitrile, can then be converted to the target chloro-derivative via a Sandmeyer reaction. masterorganicchemistry.comwikipedia.orgbyjus.com The Sandmeyer reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then treated with a copper(I) chloride to introduce the chlorine atom. wikipedia.orgbyjus.com
The following table provides an overview of common reducing agents for the conversion of nitroarenes to anilines.
| Reducing Agent | Catalyst/Conditions | Typical Solvent | Reference |
| H₂ | Pd/C, Pt/C, or Raney Ni | Ethanol, Methanol, Ethyl Acetate | google.comgoogle.com |
| Hydrazine Hydrate | Supported Ni catalyst | Ethanol | google.com |
| SnCl₂ | Concentrated HCl | --- | |
| Fe | Acetic Acid | --- | |
| Zinc Powder | Ethanol/Water | Acetic Acid/Ammonium Chloride | researchgate.net |
Optimization of Synthetic Routes
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for maximizing product yield and minimizing the formation of impurities.
Selective product formation is a key challenge in multi-step organic synthesis, particularly when dealing with molecules containing multiple reactive sites. In the synthesis of this compound, controlling regioselectivity during chlorination or ensuring that other functional groups remain intact during transformations is paramount.
Detailed Research Findings:
The control of reaction conditions such as temperature, reaction time, and the choice of catalyst is fundamental to achieving selectivity. For instance, in catalytic reductions of nitro compounds, the use of modified catalysts can prevent dehalogenation, which is a common side reaction with chloro-substituted aromatics. A patent describes the use of a sulfited platinum-on-carbon catalyst for the reduction of 4-chloro-2,5-dimethoxynitrobenzene to prevent the loss of the chlorine atom. google.com
In reactions involving multiple potential products, the choice of solvent and catalyst can significantly influence the outcome. For example, in the condensation of 4-chlorobenzaldehyde (B46862) with other reagents, the use of specific ionic liquids as catalysts has been shown to lead to high yields of the desired product under optimized temperature and time conditions. researchgate.net While this is a different reaction type, it illustrates the principle of catalyst and condition screening to favor a specific product. The optimization of molar ratios of reactants and catalysts is also a critical factor. researchgate.net
Maximizing the yield of this compound is a primary goal for any synthetic route to be considered economically viable. This involves a systematic approach to optimizing each step of the synthesis.
Detailed Research Findings:
High yields in chemical reactions are often achieved by carefully selecting reagents and optimizing reaction parameters. In the context of nitrile synthesis from amides, the choice of a highly efficient dehydrating agent can lead to near-quantitative yields. For example, a method using a combination of oxalyl chloride and DMF has been reported to produce nitriles in yields of up to 98%. pku.edu.cn
For reductions of nitro compounds, high yields are also attainable through careful process optimization. A patent for the preparation of 4-chloro-2,5-dimethoxyaniline reports yields of over 95% by using a specific supported nickel catalyst and hydrazine hydrate. google.com Another patent for the same transformation using a modified platinum-on-carbon catalyst also reports high yields. google.com
The following table outlines key factors that can be optimized to enhance reaction yields in the synthesis of this compound.
| Factor to Optimize | Potential Impact |
| Choice of Reagent/Catalyst | Can significantly increase reaction rate and selectivity, leading to higher yields. |
| Reaction Temperature | Affects reaction rate and can influence the formation of side products. |
| Reaction Time | Ensuring the reaction goes to completion without significant product degradation. |
| Solvent | Can affect solubility of reactants and intermediates, and influence reaction pathways. |
| Molar Ratios of Reactants | Using an optimal stoichiometry can maximize the conversion of the limiting reagent. |
| Work-up and Purification | Efficient purification methods minimize product loss during isolation. |
Strategies for Byproduct Minimization
The efficiency of the Sandmeyer reaction is often impacted by the formation of byproducts. Careful control of reaction parameters is crucial to maximize the yield of this compound.
Key strategies for minimizing byproducts include:
Temperature Control: The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. Decomposition can lead to the formation of phenolic byproducts through reaction with water.
pH Control: Maintaining a strongly acidic medium during diazotization is essential to prevent the coupling of the diazonium salt with unreacted aniline, which would form highly colored azo compounds as impurities.
Slow Addition of Reagents: The slow and controlled addition of sodium nitrite during diazotization prevents localized increases in temperature and concentration, which can lead to side reactions. Similarly, the controlled addition of the diazonium salt solution to the copper(I) cyanide solution is important for a clean reaction.
Purity of Starting Materials: Using high-purity 4-chloro-2,5-dimethylaniline (B1590694) is critical to avoid the introduction of impurities that could interfere with the reaction or complicate the purification of the final product.
| Parameter | Optimal Condition | Reason for Optimization |
| Diazotization Temperature | 0-5 °C | Minimizes decomposition of the diazonium salt and formation of phenolic byproducts. |
| pH | Strongly Acidic | Prevents the formation of azo-compound impurities. |
| Reagent Addition | Slow and Controlled | Avoids localized overheating and side reactions. |
| Starting Material Purity | High | Reduces the formation of impurities and simplifies purification. |
Industrial Production Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Large-Scale Synthesis Methodologies
For the industrial production of this compound, the Sandmeyer reaction remains the method of choice. However, the process is adapted to handle large quantities of reactants and to optimize for yield, purity, and safety.
Key considerations for large-scale synthesis include:
Reactor Design: The use of glass-lined or stainless steel reactors is common to withstand the corrosive nature of the acidic reaction medium. Efficient stirring is crucial to ensure proper mixing and heat transfer.
Heat Management: The diazotization and the subsequent cyanation reaction are exothermic. Effective cooling systems are essential to maintain the required low temperatures during diazotization and to control the temperature of the cyanation reaction.
Handling of Hazardous Materials: The reaction involves the use of corrosive acids and toxic cyanides. Strict safety protocols, including the use of personal protective equipment and closed-system transfers, are mandatory.
Work-up and Purification: Industrial-scale purification may involve extraction, distillation, and crystallization to achieve the desired product purity. The choice of solvents and the efficiency of the separation processes are critical for economic viability.
Application of Continuous Flow Reactors
The use of continuous flow reactors presents a modern and advantageous alternative to traditional batch processing for the industrial synthesis of this compound.
The benefits of employing continuous flow technology for this synthesis include:
Enhanced Safety: The small internal volume of flow reactors significantly reduces the amount of hazardous material, such as the unstable diazonium salt, present at any given time. This inherently safer design minimizes the risk of runaway reactions.
Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for superior heat exchange, enabling precise control over the temperature of the highly exothermic diazotization and cyanation reactions. This leads to a reduction in byproduct formation.
Improved Yield and Purity: The precise control over reaction parameters, such as temperature, residence time, and stoichiometry, in a continuous flow system often results in higher yields and purities of the final product compared to batch reactors.
Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch processing. Instead of using larger reactors, production can be increased by running the system for longer periods or by using multiple reactors in parallel.
| Feature | Batch Reactor | Continuous Flow Reactor |
| Safety | Higher risk due to large volumes of hazardous intermediates. | Inherently safer due to small reactor volumes. |
| Temperature Control | Challenging for large volumes, potential for hot spots. | Excellent heat transfer and precise temperature control. |
| Yield and Purity | Can be variable and lower due to less precise control. | Often higher and more consistent yields and purity. |
| Scalability | Requires larger and more complex equipment. | More straightforward by extending run time or parallelization. |
Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2,5 Dimethylbenzonitrile
Reactivity of the Nitrile Functional Group
The nitrile (C≡N) group is characterized by a strong polarization, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs its reactivity towards various reagents.
The reduction of the nitrile group is a fundamental transformation that yields primary amines. This reaction is of significant importance in synthetic organic chemistry for the introduction of an amino group. A common and effective method for this conversion is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition then leads to a dianion, which upon aqueous workup, is protonated to furnish the primary amine. openstax.org
General Reaction Scheme:
Where Ar = 4-Chloro-2,5-dimethylphenyl
| Reagent | Product | General Conditions | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | (4-Chloro-2,5-dimethylphenyl)methanamine | 1. Diethyl ether or THF, 2. Aqueous workup | openstax.org |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | (4-Chloro-2,5-dimethylphenyl)methanamine | High pressure and temperature |
The electrophilic carbon atom of the nitrile group in 4-Chloro-2,5-dimethylbenzonitrile is susceptible to attack by nucleophiles. However, this type of reaction often faces a significant activation barrier. nih.gov The reaction leads to the formation of an sp²-hybridized imine anion as an intermediate. openstax.org The nature of the nucleophile determines the final product. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis, and organolithium reagents behave similarly.
The activation of the nitrile group can be essential for these reactions to proceed efficiently. nih.gov The presence of electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the nitrile carbon, but in the case of this compound, the methyl groups are electron-donating, which may slightly decrease its reactivity compared to unsubstituted benzonitrile (B105546).
The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons and can act as a hydrogen bond acceptor. While there are no specific studies on the hydrogen bonding of this particular molecule, the ability of nitriles to form hydrogen bonds is a well-established phenomenon. This interaction can influence the molecule's physical properties, such as its solubility and boiling point, as well as its interaction with other molecules in solution. In a related molecule, 4-Chloro-2,5-dimethylbenzenesulfonamide, the presence of hydrogen bond acceptors is noted. nih.gov
Reactivity of the Halogen Substituent (Chlorine)
The chlorine atom attached to the aromatic ring is relatively unreactive under normal conditions but can be induced to participate in substitution and coupling reactions under specific catalytic or activated conditions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). masterorganicchemistry.comlibretexts.org In this compound, the nitrile group is a moderately electron-withdrawing group. Its position is meta to the chlorine atom, which is not ideal for activation, as it does not allow for the direct delocalization of the negative charge of the Meisenheimer intermediate onto the nitrile group. libretexts.org
The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the chloride ion restores the aromaticity of the ring.
While the meta-positioning of the nitrile group provides some inductive electron withdrawal, the SNAr reactivity of this compound is expected to be lower than that of isomers where the nitrile group is ortho or para to the chlorine. The presence of two electron-donating methyl groups on the ring further deactivates it towards nucleophilic attack. Despite these electronic disadvantages, SNAr reactions can be forced to occur under harsh conditions, such as high temperatures and with strong nucleophiles.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates for these transformations. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings can be employed to replace the chlorine atom in this compound with various other groups.
The Suzuki-Miyaura cross-coupling reaction, for example, involves the reaction of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov The steric hindrance from the ortho-methyl group in this compound can influence the reaction efficiency, potentially requiring more specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands to achieve good yields. nih.gov
Examples of Potential Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Catalyst/Ligand | Potential Product | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | 4-Aryl-2,5-dimethylbenzonitrile | nih.gov |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | 4-(Dialkylamino)-2,5-dimethylbenzonitrile | |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-2,5-dimethylbenzonitrile |
These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups at the 4-position. The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations.
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the axis of the C-X bond (where X is a halogen). mdpi.com In this compound, the chlorine atom attached to the aromatic ring can participate in such interactions.
The strength of the σ-hole, and thus the halogen bond, is enhanced when the halogen is attached to an electron-withdrawing group. mdpi.com The benzonitrile ring, with its electron-withdrawing nitrile group and additional methyl groups, modulates the electrophilicity of the chlorine's σ-hole. This allows the chlorine atom on this compound to act as a halogen bond donor, forming attractive interactions with halogen bond acceptors. These acceptors are typically atoms with available lone pairs, such as oxygen or nitrogen, which act as the nucleophilic component in the interaction. mdpi.com The directionality of this bond is highly linear, with the C-Cl···N or C-Cl···O angle approaching 180°. nih.gov This directional nature makes halogen bonding a valuable tool in crystal engineering for the construction of supramolecular assemblies. nih.gov
Reactivity of the Methyl Groups
Oxidation Reactions to Carboxylic Acids
The benzylic methyl groups of this compound can be oxidized to carboxylic acids using strong oxidizing agents. This is a common transformation for alkyl groups attached to an aromatic ring. libretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄) or a combination of chromic acid and sulfuric acid (Jones reagent) are effective for this purpose. libretexts.org The reaction proceeds by converting both methyl groups into carboxylic acid groups, yielding 4-chloro-2,5-dicarboxybenzonitrile. It is important to note that tertiary alkyl groups are resistant to this type of oxidation. libretexts.org
This transformation significantly alters the electronic properties of the aromatic ring. While the initial methyl groups are electron-donating and ortho, para-directing, the resulting carboxylic acid groups are strongly electron-withdrawing and meta-directing. libretexts.org
Table 1: Common Oxidizing Agents for Benzylic Methyl Groups
| Oxidizing Agent | Typical Conditions |
| Potassium Permanganate (KMnO₄) | Basic, followed by acid workup |
| Jones Reagent (CrO₃, H₂SO₄) | Acetone solvent |
| Nitric Acid (HNO₃) | High temperature and pressure |
| Molecular Oxygen with Catalyst | Co(OAc)₂/NaBr catalyst system |
This table presents common reagents for the oxidation of benzylic carbons to carboxylic acids.
Benzylic Functionalization Reactions
Beyond oxidation, the methyl groups are susceptible to other functionalization reactions at the benzylic position. A key example is free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), one or both methyl groups can be selectively brominated to form benzylic bromides. These resulting compounds, such as 4-chloro-2,5-bis(bromomethyl)benzonitrile, are highly valuable synthetic intermediates, readily undergoing nucleophilic substitution reactions to introduce a wide variety of other functional groups.
Aromatic Ring Reactivity
Electrophilic Aromatic Substitution (EAS) on Substituted Benzonitriles
The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is controlled by the combined electronic effects of its four substituents. The outcome of an EAS reaction depends on two factors: the rate of reaction (activation/deactivation) and the position of attack (directing effects). libretexts.org
Activating/Deactivating Effects : Substituents that donate electron density to the ring increase its nucleophilicity and accelerate the reaction (activators), while electron-withdrawing groups decrease electron density and slow the reaction (deactivators). masterorganicchemistry.com
-CH₃ (Methyl groups) : Activating groups that donate electron density via an inductive effect and hyperconjugation. libretexts.org
-Cl (Chloro group) : Deactivating group due to its strong inductive electron withdrawal, which outweighs its weaker resonance donation. libretexts.org
-CN (Nitrile group) : Strongly deactivating due to both inductive withdrawal and resonance withdrawal of electron density. libretexts.orguomustansiriyah.edu.iq
Directing Effects : The position of electrophilic attack is determined by the stability of the resulting carbocation intermediate (the sigma complex).
-CH₃ (Methyl groups) : Ortho, para-directing.
-Cl (Chloro group) : Ortho, para-directing. libretexts.org
-CN (Nitrile group) : Meta-directing. libretexts.org
In this compound, the available positions for substitution are C3 and C6. The directing effects of the substituents must be considered in concert. The two methyl groups (at C2 and C5) and the chlorine (at C4) direct incoming electrophiles to the positions ortho and para to themselves. The nitrile group (at C1) directs meta. The most powerful activating groups generally control the position of substitution. In this case, the two methyl groups strongly favor substitution at the C3 and C6 positions. The chlorine atom also directs to these same positions (ortho to it). Conversely, the deactivating nitrile group directs meta to itself, which also corresponds to positions C3 and C5. Given that C5 is already substituted, the directing vectors from all groups converge, strongly favoring substitution at the C3 and C6 positions.
Rearomatization Processes and Cyclohexadienyl Cation Intermediates
The mechanism of electrophilic aromatic substitution proceeds in two fundamental steps. masterorganicchemistry.com The first, and typically rate-determining, step involves the attack of the aromatic π-system on an electrophile (E⁺). masterorganicchemistry.com This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as a cyclohexadienyl cation, or sigma complex. khanacademy.org
For this compound, attack at the C6 position, for example, would generate a carbocation with the positive charge delocalized across the ring, including onto the C2, C4, and the carbon bearing the nitrile group (C1). The resonance structures show how the substituents contribute to the stability of this intermediate. The electron-donating methyl groups help stabilize the positive charge, while the electron-withdrawing nitrile and chloro groups destabilize it.
The second step of the mechanism is the rapid deprotonation of the sigma complex. masterorganicchemistry.com A base in the reaction mixture removes the proton from the same carbon atom that the electrophile attacked. This restores the C=C double bond, reforms the aromatic π-system, and leads to the final substituted product. masterorganicchemistry.com This rearomatization step is energetically favorable and fast because it re-establishes the significant stability of the aromatic ring.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides profound insight into the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule.
Proton NMR (¹H NMR) for Structural Proton Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of 4-Chloro-2,5-dimethylbenzonitrile, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic and methyl protons.
The aromatic region of the spectrum is expected to show two singlets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The methyl groups, being in different chemical environments, will also present as two distinct singlets. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the aromatic ring, namely the chloro, cyano, and methyl groups.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.42 | s |
| Aromatic CH | 7.35 | s |
| Methyl (CH₃) | 2.45 | s |
| Methyl (CH₃) | 2.38 | s |
Note: Predicted data based on analogous compounds and spectroscopic principles. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum will feature signals for the two methyl carbons, the six aromatic carbons (four of which are quaternary), and the carbon of the nitrile group. The chemical shifts of the aromatic carbons are particularly informative, revealing the influence of the electron-withdrawing chloro and cyano groups and the electron-donating methyl groups. The nitrile carbon typically appears in a characteristic downfield region. Quaternary carbons, those without any attached protons, often exhibit weaker signals in ¹³C NMR spectra. youtube.com
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-Cl | 135.5 |
| Aromatic C-CN | 112.0 |
| Aromatic C-CH₃ | 138.0 |
| Aromatic C-CH₃ | 134.5 |
| Aromatic CH | 132.8 |
| Aromatic CH | 131.5 |
| Nitrile (CN) | 117.5 |
| Methyl (CH₃) | 20.1 |
| Methyl (CH₃) | 19.5 |
Note: Predicted data based on established chemical shift values and additivity rules. Actual values can differ based on experimental parameters.
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this specific molecule, COSY would primarily confirm the absence of coupling between the aromatic protons, as they are not on adjacent carbons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link the proton signals of the aromatic CH groups and the methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum. columbia.eduresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds like this compound.
The gas chromatogram provides information about the purity of the sample, with a single sharp peak indicating a high degree of purity. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Table 3: GC-MS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈ClN |
| Molecular Weight | 165.62 g/mol |
| Expected [M]⁺ (m/z) | 165 |
| Expected [M+2]⁺ (m/z) | 167 |
Note: The m/z values represent the mass-to-charge ratio of the most abundant isotopes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another hybrid technique that couples the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or stable for GC-MS analysis. researchgate.netnih.gov While this compound is amenable to GC-MS, LC-MS can also be employed for its analysis, especially in complex matrices. nih.govresearchgate.net
Similar to GC-MS, the liquid chromatogram assesses the purity of the sample. The mass spectrometer provides the molecular weight and structural information. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used in LC-MS to generate ions from the analyte. nih.gov
Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) MS/MS for Fragmentation Analysis
Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry (MS) is a powerful tool for elucidating the fragmentation pathways of molecules like this compound. In ESI-QTOF MS/MS, the molecule is first ionized, and then the precursor ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The high resolution and mass accuracy of the TOF analyzer allow for the precise determination of the elemental composition of these fragments.
The fragmentation of benzonitrile (B105546) derivatives often involves the loss of the cyano group (-CN) or cleavage of the aromatic ring. For halogenated compounds like this compound, the loss of the halogen atom is a common fragmentation pathway. miamioh.edu The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and fragment ions, with a ratio of approximately 3:1 for the 35Cl and 37Cl isotopes. miamioh.edu
The fragmentation process is influenced by the collision energy applied. nih.gov At low collision energies, fragmentation is minimal, while at higher energies, more extensive fragmentation occurs, providing detailed structural information. nih.gov The stability of the resulting carbocations also plays a significant role in the fragmentation pattern, with more stable carbocations leading to more abundant fragment ions. libretexts.org
Table 1: Predicted ESI-QTOF MS/MS Fragmentation of this compound
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) |
|---|---|---|
| [M+H]⁺ | C₉H₉ClN⁺ | 166.0423 |
| [M-CH₃]⁺ | C₈H₅ClN⁺ | 150.0110 |
| [M-Cl]⁺ | C₉H₈N⁺ | 130.0657 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe the molecular structure of this compound.
Vibrational Analysis of Functional Groups
The vibrational spectrum of this compound is characterized by the absorption and scattering of radiation corresponding to the vibrational modes of its functional groups. The nitrile group (C≡N) exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. ijtsrd.comarchive.org The C-Cl stretching vibration is observed in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H bending vibrations are seen at lower wavenumbers. The methyl groups (CH₃) also give rise to characteristic stretching and bending vibrations. ijtsrd.com
FT-IR and FT-Raman spectra of 4-chloro-2-methylbenzonitrile (B1345701) have been recorded and analyzed, with vibrational wavenumbers calculated using ab-initio methods. ijtsrd.comarchive.org The results show good agreement between the experimental and theoretical values, allowing for a detailed assignment of the normal modes of the molecule. ijtsrd.com
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N | Stretching | 2220 - 2260 |
| Aromatic C-H | Stretching | > 3000 |
| C-Cl | Stretching | 600 - 800 |
| CH₃ | Asymmetric Stretching | ~2960 |
| CH₃ | Symmetric Stretching | ~2870 |
Infrared Spectrometry for Polymorphic Forms
Infrared spectrometry can be a valuable tool for identifying and characterizing different polymorphic forms of a compound. Polymorphs are different crystalline structures of the same molecule, and they can exhibit distinct IR spectra due to differences in their crystal lattice and intermolecular interactions. While specific studies on the polymorphic forms of this compound are not widely available, the principles of using IR spectroscopy for this purpose are well-established. Differences in the IR spectra of polymorphs are often observed in the fingerprint region (below 1500 cm⁻¹), where subtle changes in molecular conformation and crystal packing can lead to shifts in vibrational frequencies and changes in peak shapes and intensities.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system.
Electronic Transitions and Chromophores Analysis
The UV-Vis spectrum of this compound is determined by the electronic transitions between its molecular orbitals. The primary chromophore in this molecule is the substituted benzene ring. The presence of the nitrile group and the chlorine atom as substituents on the benzene ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).
The electronic transitions in aromatic compounds typically involve π → π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. libretexts.org The presence of substituents can also lead to n → π* transitions if they have non-bonding electrons, such as the chlorine atom. These transitions are generally of lower energy and appear at longer wavelengths. The conjugation of the nitrile group with the benzene ring extends the π system, which can shift the absorption to longer wavelengths (a bathochromic or red shift).
Determination of UV Cutoff Wavelength and Bandgap
The UV cutoff wavelength is the wavelength below which a solvent or a compound absorbs significantly, making it unsuitable for use as a solvent in UV-Vis spectroscopy at those lower wavelengths. lsu.eduutoronto.ca For a compound like this compound, the UV cutoff is essentially the onset of its own strong absorption.
The bandgap energy (Eg) of a compound can be estimated from its UV-Vis absorption spectrum. The onset of absorption corresponds to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org This energy can be calculated from the absorption edge (λonset) using the equation:
Eg = hc/λonset
where h is Planck's constant, c is the speed of light, and λonset is the wavelength at the onset of absorption. A smaller bandgap corresponds to absorption at a longer wavelength. The bandgap is an important parameter for understanding the electronic and optical properties of materials.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-2-methylbenzonitrile |
| 4-mercaptobenzonitrile |
| Erlotinib |
| 4-aminobenzonitrile |
| 4-amino-2,6-dichloropyridine |
| 2-chloro-3,5-dinitropyridine |
| 4-hydroxy-2,5-dimethylbenzonitrile (B1344278) |
| 4-Chloro-2,5-dimethoxybenzonitrile |
| 4-Chloro-2,5-dimethoxyaniline (B1194742) |
| 4'-Chloro-2',5'-dimethoxyacetoacetanilide |
| 2-Chloro-2,4-dimethylpentane |
| 4-Chloro-2,5-dimethylbenzenesulfonamide |
| 5-Chloro-2-mercaptobenzoxazole |
| 2-chloro-6-methylbenzonitrile |
| 3,4-dimethoxy aniline (B41778) |
| 4-chloro-N-methyl aniline |
| 2,6-dibromo-4-nitro aniline |
| 2-chloro-4-methyl aniline |
| 2-chloro-6-methyl aniline |
| 2-chloro-5-methyl aniline |
| 3,4,5-trimethoxy aniline |
| N-benzoyl-N′-(4′-cyanophenyl)thiourea |
| N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea |
| chlorzoxazone |
| rhamnazin 3-rhamninoside |
| catharticin |
| rhamnocitrin 3-rhamninoside |
| xanthorhamnin B |
| rhamnetin 3-rhamninoside |
| kaempferol 3-rhamninoside |
| flavovilloside |
| quercetin 3-rhamninoside |
| ventilatones B |
| ventilatones A |
| ventilatone C |
| lupeol |
| kaempferol |
| chrysoeriol |
| isopimpinellin |
| rhamnetin |
| luteolin |
| emodin |
| rhamnocitrin |
| ventilagodenin A |
| rhamnazin |
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, no published studies detailing the X-ray crystallographic analysis of this compound were found.
Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
There are no records of single crystal X-ray diffraction studies for this compound in prominent crystallographic databases. Such a study would be essential to confirm its molecular geometry, including bond lengths and angles, and to establish its conformation in the solid state. Without this foundational data, a definitive structural analysis is not possible.
Analysis of Unit Cell Characteristics
The determination of unit cell characteristics, such as the dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice, is a direct outcome of single crystal X-ray diffraction experiments. As no such experiments have been reported for this compound, these fundamental crystallographic parameters remain unknown.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
An analysis of intermolecular interactions is crucial for understanding the packing of molecules in a crystal and for predicting the physical properties of the material. The nature and geometry of potential interactions, such as halogen bonding involving the chlorine atom, π-π stacking between the aromatic rings, or weak C-H···N hydrogen bonds, can only be investigated once the crystal structure has been determined. In the absence of this data for this compound, any discussion of its intermolecular forces would be purely speculative.
Polymorphism Studies via X-ray Diffraction (XRD)
Polymorphism, the ability of a compound to exist in more than one crystal form, is investigated using techniques like powder X-ray diffraction (XRD). Each polymorph would exhibit a unique diffraction pattern. A search of the scientific literature yielded no studies on the potential polymorphic forms of this compound. Such research would be necessary to understand the compound's solid-state diversity and its potential impact on physical properties.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of 4-Chloro-2,5-dimethylbenzonitrile.
The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For aromatic compounds like this compound, the planarity of the benzene (B151609) ring is a key feature. The substituent groups—a chloro group, two methyl groups, and a nitrile group—are positioned on this ring. The bond lengths, bond angles, and dihedral angles are adjusted to minimize the total energy of the molecule. For instance, in a related compound, 4-Chloro-2,5-dimethylquinoline, the molecule is essentially planar, with a minimal root-mean-square deviation for all non-hydrogen atoms. nih.gov This planarity is a common feature in such aromatic systems. Conformational analysis for this molecule would primarily explore the rotation of the methyl groups, although the energy barrier for this rotation is typically low.
Table 1: Optimized Geometrical Parameters (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Cl | Data not available | ||
| C-CN | Data not available | ||
| C-CH3 | Data not available | ||
| C-C (ring) | Data not available | ||
| C-N (nitrile) | Data not available | ||
| Various | Data not available | Data not available |
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more prone to chemical reactions. nih.gov
Substituents on a benzene ring significantly influence the energies of these frontier orbitals. nih.gov Electron-donating groups, like methyl groups, tend to raise the energy of the HOMO, while electron-withdrawing groups, such as the chloro and nitrile groups, tend to lower the energy of the LUMO. nih.gov The interplay of these groups in this compound will determine its specific HOMO-LUMO gap and, consequently, its electronic behavior.
Table 2: Frontier Molecular Orbital Energies (Theoretical)
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. researchgate.net This calculated spectrum can then be compared with experimental data to assign specific vibrational bands to the corresponding molecular motions, such as stretching, bending, and torsional modes of the functional groups. researchgate.netnih.gov For this compound, characteristic vibrational frequencies would be expected for the C-Cl stretching, C≡N stretching of the nitrile group, C-H stretching and bending of the methyl groups, and various vibrational modes of the benzene ring.
Table 3: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Experimental Frequency | Assignment |
|---|---|---|---|
| C≡N Stretch | Data not available | Data not available | Nitrile group |
| C-Cl Stretch | Data not available | Data not available | Chloro group |
| C-H Stretch (Methyl) | Data not available | Data not available | Methyl groups |
| Ring Vibrations | Data not available | Data not available | Benzene ring |
Computational methods can also predict the reactivity of a molecule. Electrostatic potential (ESP) maps, for example, visualize the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the electronegative chlorine and nitrogen atoms would be expected to create regions of negative electrostatic potential. Fukui functions are another tool used to identify the most reactive sites in a molecule by analyzing the change in electron density when an electron is added or removed.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov
Prediction of Physicochemical Parameters
Predicting the physicochemical properties of chemical compounds is a significant area of computational chemistry, aiding in the design of molecules with desired characteristics and reducing the need for extensive experimental work.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity and physicochemical properties of compounds, respectively. rsc.orgatlantis-press.com These models are built on the principle that the properties of a molecule are a function of its structure. atlantis-press.com For a compound like this compound, a QSAR or QSPR model would use a set of calculated molecular descriptors to predict a specific property.
The development of such a model typically involves the following steps:
Data Set Collection: A set of molecules with known experimental values for the property of interest is gathered. For benzonitrile (B105546) derivatives, this could include properties like herbicidal activity, toxicity, or receptor binding affinity. atlantis-press.comnih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the data set. These can be categorized as:
Lipophilic: such as the logarithm of the partition coefficient (logP), which describes a molecule's hydrophobicity. atlantis-press.com
Electronic: including orbital energies (HOMO and LUMO), dipole moment, and atomic charges, which relate to the molecule's reactivity and electrostatic interactions. atlantis-press.combiolscigroup.us
Steric: such as molar refractivity and molecular weight, which describe the size and shape of the molecule. atlantis-press.com
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the property. atlantis-press.combiolscigroup.us
Validation: The model's predictive power is assessed using internal and external validation techniques to ensure its robustness and generalizability. biolscigroup.us
For instance, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives identified lipophilic (ClogP) and electronic (ELUMO) parameters as being crucial for their anticancer activity. atlantis-press.com A similar approach for this compound could elucidate the structural features that are key to its potential applications.
The table below summarizes some of the key molecular descriptors that would be relevant for building a QSPR model for this compound.
| Descriptor Type | Specific Descriptor | Relevance to Physicochemical Properties |
| Lipophilic | ClogP | Solubility, membrane permeability |
| Electronic | HOMO/LUMO Energies | Reactivity, electronic transitions |
| Electronic | Dipole Moment | Polarity, intermolecular interactions |
| Steric | Molecular Weight | Size, diffusion |
| Topological | Connectivity Indices | Molecular shape and branching |
The melting point is a fundamental physicochemical property that is challenging to predict accurately from first principles due to its dependence on both intramolecular forces and the complex intermolecular interactions within the crystal lattice. Despite this complexity, various computational models have been developed to predict the melting points of organic compounds.
One major approach involves the use of machine learning algorithms, such as artificial neural networks (ANNs), trained on large and diverse datasets of compounds with known melting points. acs.org These models utilize a wide array of 2D and 3D molecular descriptors to capture the physicochemical and structural properties of the molecules. For a general model developed for a diverse set of over 4,000 compounds, a correlation coefficient (R²) of 0.661 was achieved with an average absolute error of 37.6 °C.
Other machine learning techniques, like extreme learning machines (ELM) and deep neural networks (DNN), have also been applied to melting point prediction. rsc.orgacs.org These methods can sometimes offer improved accuracy and faster training times compared to traditional ANNs. acs.org Another innovative approach uses natural language processing (NLP) to interpret the SMILES notation of a molecule, which has shown promise in not decreasing in accuracy with increasing molecular complexity. rsc.org
The prediction of the melting point of this compound would likely involve the following steps using such a model:
Calculation of a comprehensive set of molecular descriptors for the compound.
Inputting these descriptors into a pre-trained machine learning model.
The model then outputs a predicted melting point based on the relationships learned from the training data.
The accuracy of such a prediction would be subject to the error of the specific model used, which for general organic compounds is typically in the range of 30-45 K. rsc.orgacs.org
The following table provides an overview of different computational models for melting point prediction and their reported performance.
| Model Type | Key Features | Reported Performance (Average Absolute Error) |
| Artificial Neural Network (ANN) | Utilizes a large number of 2D and 3D descriptors on a diverse dataset. | 37.6 °C |
| Extreme Learning Machine (ELM) | Fast training algorithm involving linear regression. acs.org | ~45.4 K acs.org |
| Deep Neural Network (DNN) | Trained on a large experimental dataset. rsc.org | 31.0 K rsc.org |
| Natural Language Processing (NLP) | Processes the SMILES notation of molecules; performance does not degrade with complexity. rsc.org | High accuracy reported, specific error values vary with the model. rsc.org |
Applications in Advanced Materials Science
Development of Nonlinear Optical (NLO) Materials6.2.1. Crystal Growth Methods for Organic NLO Materials 6.2.2. Relationship between Molecular Structure and NLO Properties
While general principles and methodologies for the development of MIPs and NLO materials are well-documented for other compounds, there is a notable absence of any published work involving 4-Chloro-2,5-dimethylbenzonitrile. This suggests that the potential of this specific chemical as a template or functional monomer in MIP synthesis, or as a chromophore in NLO materials, has not yet been explored or reported in publicly accessible scientific literature.
Therefore, it is not possible to generate the requested scientifically accurate and informative article based on the currently available information. Further empirical research would be required to determine if this compound possesses any utility in these advanced material applications.
Precursor for Advanced Polymer Synthesis
The reactivity of the nitrile group and the potential for functionalization of the aromatic ring position this compound as a key building block for various polymers. It can be incorporated into polymer backbones or used to create monomers for subsequent polymerization, leading to materials with specific electronic and physical properties.
While direct synthesis of Poly(p-phenylenevinylene) (PPV) monomers from this compound is not extensively detailed, its structural analogue, 4-hydroxy-2,5-dimethylbenzonitrile (B1344278), serves as a well-documented precursor. The established synthetic route for creating PPV monomers from this analogue provides a clear blueprint for how this compound could be utilized.
The synthesis typically begins with a 2,5-dimethyl-substituted phenol. researchgate.netsemanticscholar.org This starting material undergoes iodination, followed by the introduction of a cyano (nitrile) group to form the 4-hydroxy-2,5-dimethylbenzonitrile intermediate. researchgate.netsemanticscholar.org This core structure is then further modified. For instance, an alkyl chain can be introduced at the hydroxyl group, and subsequent chemical transformations can install the vinyl group necessary for polymerization into the PPV backbone. researchgate.net
Given this pathway, this compound could theoretically be used to create PPV monomers with a chlorine atom on the phenyl ring. This chlorine substituent would be expected to influence the electronic properties, solubility, and stability of the resulting polymer, making it a target for creating new PPV derivatives for electronic applications.
Table 1: Key Intermediates in a Representative PPV Monomer Synthesis
| Compound Name | Role in Synthesis | Reference |
| 2,5-Dimethylphenol | Starting Material | researchgate.net |
| 4-Iodo-2,5-dimethylphenol | Iodinated Intermediate | researchgate.netsemanticscholar.org |
| 4-Hydroxy-2,5-dimethylbenzonitrile | Cyano-substituted Intermediate | researchgate.netsemanticscholar.org |
| 4-[(6-Hydroxyhexyl)oxy]-2,5-dimethylbenzonitrile | Alkylated Intermediate | researchgate.net |
Beyond the specific route to PPV, the structural motifs present in this compound lend themselves to other polymerization methodologies. A prominent method for synthesizing PPV derivatives is the Gilch reaction. nih.gov This pathway involves the polymerization of 1,4-bis(halomethyl)benzene derivatives in the presence of a strong base. researchgate.net Monomers derived from this compound, once converted to a suitable bis(halomethyl)benzene structure, could be integrated into PPV chains via this route. The Gilch reaction is known for producing high molecular weight polymers, which is crucial for good film-forming properties in electronic devices. researchgate.net
Furthermore, the presence of the chloro- and nitrile groups on the aromatic ring opens up possibilities for its use in the synthesis of other classes of polymers. For example, chlorinated aromatic compounds are used as monomers in the synthesis of supramolecular polymers and other specialty polymers where the halogen atom can be a site for further reactions or influence the final properties of the material. tue.nl
Building Block for Functional Organic Materials
The specific arrangement of substituents on the this compound ring system makes it an important precursor for a range of functional organic materials beyond polymers.
This compound is identified as a building block for organic pigments. bldpharm.com The combination of the chromophoric benzonitrile (B105546) group and the auxochromic dimethyl groups, modified by the chloro-substituent, is a common feature in the design of colorants. Structurally similar compounds, such as 4-chloro-2,5-dimethoxyaniline (B1194742), are established as valuable intermediates in the preparation of dyes and pigments, underscoring the utility of this particular substitution pattern on the benzene (B151609) ring for creating colored compounds. google.com The final color and properties like lightfastness and chemical resistance of the pigment can be fine-tuned by the choice of substituents on the aromatic core.
The compound is categorized as a component for creating electronic materials. bldpharm.com Its utility in this area stems from its role as a building block for larger, electronically active molecules and polymers. For instance, PPV derivatives, which can be synthesized from benzonitrile precursors, are of significant interest for applications in light-emitting diodes, field-effect transistors, and photovoltaic devices due to their unique conductive and electroluminescent properties. nih.gov The introduction of a chlorine atom via a precursor like this compound can be used to modulate the electronic band gap and HOMO/LUMO energy levels of the final material, which is a key strategy in optimizing the performance of organic electronic devices. nih.gov
Table 2: Applications of Materials Derived from Substituted Benzonitriles
| Material Class | Potential Application | Key Property Influenced by Precursor | Reference |
| Poly(p-phenylenevinylene)s | Polymeric Solar Cells, LEDs | Band Gap, Solubility, Stability | nih.gov |
| Organic Pigments | Colorants for various media | Color, Lightfastness | bldpharm.comgoogle.com |
| Functional Organic Materials | Organic Electronics | HOMO/LUMO Levels, Conductivity | nih.govbldpharm.com |
Green Chemistry Principles in the Synthesis and Application of 4 Chloro 2,5 Dimethylbenzonitrile
Solvent-Free and Environmentally Benign Reaction Conditions
The pursuit of greener chemical processes has led to a significant focus on reducing or eliminating the use of hazardous organic solvents. In the context of synthesizing benzonitriles from aryl halides, a common route to 4-Chloro-2,5-dimethylbenzonitrile, traditional methods often employ high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAC). organic-chemistry.org While effective, these solvents pose environmental and health risks.
Recent research has demonstrated the feasibility of conducting cyanation reactions under solvent-free conditions or in more environmentally benign media. For instance, microwave-assisted Knoevenagel condensation to produce (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles has been successfully achieved without any solvent, significantly reducing reaction times and simplifying product isolation. researchgate.net This approach, if adapted for the cyanation of 4-chloro-2,5-dimethyl-1-halobenzene, could offer substantial green benefits.
Furthermore, the use of deep eutectic solvents (DES), which are biodegradable and non-hazardous, is emerging as a viable alternative. One study on the synthesis of an isoquinoline (B145761) derivative highlighted the efficiency of DES in N-alkylation/acylation reactions, leading to improved yields and a more cost-effective process. researchgate.net
The following table summarizes the comparison between traditional and greener solvent approaches for cyanation reactions.
| Parameter | Traditional Solvent (e.g., DMF) | Green Alternative (e.g., Solvent-Free, DES) |
| Environmental Impact | High (Volatile Organic Compound) | Low |
| Toxicity | Moderate to High | Low |
| Reaction Time | Often several hours | Can be significantly shorter (minutes) |
| Work-up Procedure | Often requires extensive extraction | Simpler, direct isolation of product |
| Cost | Solvent purchase and disposal costs | Reduced or eliminated solvent costs |
Atom Economy and Efficiency in Synthetic Pathways
Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The traditional Sandmeyer reaction, a classical method for converting anilines to benzonitriles via diazonium salts, often suffers from poor atom economy due to the use of stoichiometric reagents and the generation of significant salt waste. wikipedia.orgbyjus.com
A more atom-economical approach involves the direct catalytic cyanation of an aryl halide. In this method, a catalyst facilitates the reaction between the aryl halide and a cyanide source, with fewer atoms being wasted as byproducts.
For example, a palladium-catalyzed cyanation of an aryl bromide with zinc cyanide, while still using a toxic cyanide source, can be more atom-economical than the Sandmeyer route. acs.org The ideal scenario for atom economy would be a direct C-H activation and cyanation of 1-chloro-2,5-dimethylbenzene, though this remains a significant synthetic challenge.
Use of Catalytic Systems to Minimize Waste
The shift from stoichiometric reagents to catalytic systems is a pivotal strategy in green chemistry for waste minimization. In the synthesis of this compound, this is most evident in the move away from classical methods like the Rosenmund-von Braun reaction, which requires stoichiometric amounts of copper(I) cyanide, towards catalytic cyanation processes. organic-chemistry.org
Modern approaches utilize transition metal catalysts, primarily palladium and copper, to facilitate the cyanation of aryl halides with high efficiency and selectivity. rsc.orgacs.org These catalytic systems allow for the use of substoichiometric amounts of the metal, significantly reducing metal waste.
Recent advancements have focused on developing highly active and recyclable catalysts. For instance, a palladium/polypyrrole (Pd/PPy) nanocomposite has been shown to be effective for the cyanation of aryl halides, including less reactive aryl chlorides, using the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source. rsc.org Similarly, a recyclable arginine-based palladium/CoFe₂O₄ nanomagnetic catalyst has demonstrated excellent performance in the cyanation of aryl halides. rsc.org
The following table outlines the advantages of catalytic systems in cyanation reactions.
| Feature | Stoichiometric Reaction (e.g., Rosenmund-von Braun) | Catalytic Reaction (e.g., Pd-catalyzed) |
| Reagent Quantity | Stoichiometric (e.g., CuCN) | Catalytic (e.g., Pd(OAc)₂, CuI) |
| Waste Generation | High (metal salts) | Low |
| Catalyst Recyclability | Not applicable | Often possible with heterogeneous catalysts |
| Reaction Conditions | Often harsh (high temperatures) | Can be milder |
| Process Cost | Higher due to reagent consumption | Lower due to catalyst reuse and reduced waste |
Energy Efficiency in Synthesis (e.g., Microwave Assistance)
Reducing energy consumption is a key principle of green chemistry. Traditional synthetic methods often rely on prolonged heating under reflux, consuming significant amounts of energy. Microwave-assisted synthesis has emerged as a powerful tool to enhance reaction rates and improve energy efficiency.
Microwave irradiation can dramatically shorten reaction times for the synthesis of aryl nitriles. For example, the palladium-catalyzed cyanation of aryl bromides using zinc cyanide can be completed in minutes under microwave heating, compared to several hours with conventional heating. acs.orgacs.org This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to efficient and uniform heating. rasayanjournal.co.in
A study on the preparation of aryl and vinyl nitriles demonstrated that microwave irradiation at 60 W for just 2-2.5 minutes was sufficient for the reaction to go to completion, reaching a temperature of 175 °C. acs.org This represents a substantial energy saving compared to conventional heating methods that might require hours of reflux. The development of microwave-assisted, solvent-free Knoevenagel condensations further underscores the potential for energy-efficient and environmentally friendly synthesis. researchgate.net
Alternative Reagents and Reaction Media (e.g., Water as Solvent)
The choice of reagents and reaction media has a profound impact on the green credentials of a synthetic process. A significant advancement in the synthesis of benzonitriles has been the move towards less toxic cyanide sources and the use of water as a solvent.
Traditionally, highly toxic cyanide salts like KCN or NaCN, or the volatile and toxic HCN, were used. Greener alternatives that are more stable and less toxic, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and sodium nitroprusside, are now increasingly employed. organic-chemistry.orgrsc.orgacs.org
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates are often poorly soluble in water, the use of phase-transfer catalysts or specialized catalytic systems can overcome this limitation. Palladium-catalyzed cyanation of aryl halides has been successfully demonstrated in aqueous media. acs.org In one study, a mixture of water and THF (5:1) was found to be optimal for the cyanation of an aryl chloride, achieving a 93% isolated yield. acs.org Copper-catalyzed cyanation of aryl iodides has also been achieved in water at elevated temperatures. acs.org The use of CO₂/NH₃ as a source for the cyano group in the nickel-catalyzed cyanation of α-aryl amines represents another innovative and greener approach. nih.gov
The following table provides a comparison of traditional and alternative reagents and media for cyanation.
| Component | Traditional Approach | Green Alternative |
| Cyanide Source | KCN, NaCN, CuCN, Zn(CN)₂ | K₄[Fe(CN)₆], Sodium Nitroprusside, CO₂/NH₃ |
| Toxicity of Cyanide Source | High | Low to Moderate |
| Solvent | DMF, DMAC, NMP | Water, Deep Eutectic Solvents, Solvent-Free |
| Environmental Impact of Solvent | High | Low |
| Reaction Conditions | Often anhydrous | Can be performed in aqueous media |
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The development of more efficient, sustainable, and cost-effective methods for the synthesis of 4-Chloro-2,5-dimethylbenzonitrile is a primary focus of future research. Traditional methods for producing aryl nitriles, such as the Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, are well-established. wikipedia.orgbyjus.comnih.gov The Sandmeyer reaction, discovered in 1884, is a versatile tool for introducing a cyano group onto an aromatic ring. wikipedia.orgbyjus.com However, these classic routes often require harsh conditions and stoichiometric amounts of reagents, leading to significant waste generation.
Modern synthetic chemistry is trending towards catalyst-driven processes that offer higher yields and better atom economy. Palladium-catalyzed cyanation reactions, for instance, have emerged as a powerful alternative for the synthesis of aryl nitriles from aryl halides. organic-chemistry.org Future research will likely focus on optimizing these catalytic systems for the specific synthesis of this compound. This includes the development of more active and stable catalysts, the use of less toxic cyanide sources, and the exploration of milder reaction conditions.
Furthermore, innovative approaches such as electrochemical synthesis are being explored for Sandmeyer-type reactions. pku.edu.cnrsc.org These methods use electricity to drive the chemical transformation, potentially reducing the need for chemical oxidants and reductants and offering a greener synthetic pathway. pku.edu.cnrsc.orgresearchgate.net
A potential synthetic pathway to this compound could start from the readily available 2,5-dichloronitrobenzene, involving a selective cyanation reaction. google.comepo.org Research into achieving high selectivity in such reactions will be crucial. Another avenue involves the direct cyanation of a suitable precursor, avoiding the need for a pre-functionalized starting material.
Table 1: Comparison of Synthetic Routes for Aryl Nitriles
| Synthetic Route | Description | Potential Advantages | Key Research Areas for this compound |
|---|---|---|---|
| Sandmeyer Reaction | Conversion of an aryl amine to a diazonium salt, followed by reaction with a copper cyanide salt. wikipedia.orgbyjus.com | Well-established, versatile for various substitutions. wikipedia.orgorganic-chemistry.org | Optimization for the specific substrate, improving yield and reducing byproducts. |
| Palladium-Catalyzed Cyanation | Cross-coupling of an aryl halide with a cyanide source, catalyzed by a palladium complex. organic-chemistry.org | High efficiency, broad functional group tolerance, milder conditions. | Development of specific catalysts for the chloro-substituted aromatic ring, use of non-toxic cyanide sources. |
| Electrochemical Synthesis | Use of an electric current to drive the cyanation reaction, often of a diazonium salt. pku.edu.cnrsc.org | Green and sustainable, avoids bulk chemical reagents, potential for high selectivity. pku.edu.cnresearchgate.net | Optimizing electrode materials and reaction conditions for high yield and purity. |
| Direct Cyanation | Introduction of a cyano group directly onto the aromatic ring. | Potentially shorter synthetic route, higher atom economy. | Discovery of reagents and catalysts for selective C-H cyanation at the desired position. |
Investigation of Advanced Derivatization for Tailored Properties
The core structure of this compound serves as a valuable scaffold for the synthesis of more complex molecules with tailored properties. Future research will undoubtedly explore the derivatization of this compound to create novel substances for applications in pharmaceuticals, agrochemicals, and materials science.
The presence of the nitrile group and the chlorine atom provides two reactive sites for further chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, opening up a wide range of chemical possibilities. The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce new functional groups.
For example, derivatives of structurally similar compounds like 4-Chloro-2,5-difluorobenzonitrile have been investigated for their potential as active pharmaceutical ingredients. This suggests that derivatives of this compound could also exhibit interesting biological activities. The synthesis of complex heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines, from substituted aromatic precursors highlights the potential for creating novel molecular architectures. mdpi.com
Application in Emerging Material Technologies
The unique combination of a polar nitrile group and a substituted aromatic ring in this compound makes it a promising candidate for applications in emerging material technologies. A significant area of interest is the development of novel liquid crystals. researchgate.netgoogle.com The cyano group is a common feature in liquid crystalline molecules due to its strong dipole moment, which contributes to the formation of mesophases. researchgate.netnih.gov By incorporating this compound or its derivatives into larger molecular structures, it may be possible to create new liquid crystal materials with desirable properties such as a broad nematic range and good thermal stability.
Another potential application lies in the field of organic electronics. The electronic properties of the benzonitrile (B105546) core can be tuned by the substituents, making it a potential building block for organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices. Research in this area would involve synthesizing and characterizing the photophysical and electronic properties of materials incorporating the this compound moiety.
The compound and its derivatives could also find use as pigments or dyes. The chromophoric properties of aromatic systems can be modified by the introduction of various functional groups, leading to materials with specific colors and light-fastness properties. nih.gov
Deeper Understanding of Reaction Mechanisms through Advanced Computational Studies
To accelerate the development of novel synthetic routes and to rationally design new materials, a deeper understanding of the underlying reaction mechanisms is essential. Advanced computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, transition states, and the electronic structure of molecules. nih.gov
Future research will likely employ computational methods to:
Investigate Reaction Mechanisms: Model the reaction pathways for the synthesis of this compound via different routes, such as the Sandmeyer reaction and palladium-catalyzed cyanation. This can help in identifying rate-limiting steps and optimizing reaction conditions.
Predict Material Properties: Calculate the electronic and photophysical properties of potential derivatives for applications in liquid crystals and organic electronics. This can guide the synthetic efforts towards the most promising candidates.
Understand Mechanistic Details of Electrochemical Reactions: Techniques like cyclic voltammetry analysis and in-situ electron paramagnetic resonance (EPR) analysis, coupled with computational modeling, can provide detailed insights into the radical mechanisms often involved in electrochemical transformations. pku.edu.cnrsc.orgresearchgate.net
The development of automated workflows for high-throughput ab initio reaction mechanism exploration, such as the AutoRXN workflow, will further enhance the ability to rapidly screen and understand a large number of potential reactions and derivatives. arxiv.org
Integration with Flow Chemistry and Automated Synthesis
The translation of promising synthetic routes from the laboratory to industrial-scale production requires robust and efficient manufacturing processes. Flow chemistry and automated synthesis are emerging as key enabling technologies in this regard.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities. rsc.org The development of a continuous flow process for the synthesis of this compound would be a significant step towards its efficient and scalable production. Recent advances in cyanide-free synthesis of nitriles using flow chemistry demonstrate the potential of this technology. rsc.org
Automated synthesis platforms, which utilize robotics and high-throughput experimentation (HTE), can dramatically accelerate the optimization of reaction conditions and the synthesis of libraries of derivatives for screening. acs.orgnih.govresearchgate.netnih.gov By integrating HTE with flow chemistry, it is possible to rapidly identify optimal process parameters and to produce a diverse range of molecules based on the this compound scaffold.
Table 2: Emerging Technologies for the Synthesis and Derivatization of this compound
| Technology | Description | Potential Benefits |
|---|---|---|
| Flow Chemistry | Reactions are performed in a continuous stream within a microreactor or a tube reactor. rsc.org | Improved process control, enhanced safety, scalability, potential for higher yields. |
| Automated Synthesis / HTE | Use of robotics to perform a large number of experiments in parallel for rapid screening and optimization. acs.orgresearchgate.net | Accelerated discovery of optimal reaction conditions and novel derivatives. |
| Computational Chemistry | Use of computer simulations (e.g., DFT) to model molecules and reactions. nih.gov | Rational design of synthetic routes and new materials, deeper mechanistic understanding. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
